molecular formula C21H27NO4 B2715737 Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- CAS No. 1435805-53-0

Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]-

Cat. No.: B2715737
CAS No.: 1435805-53-0
M. Wt: 357.45
InChI Key: DQDQOCDSQNFGTG-UHFFFAOYSA-N
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Description

The compound Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- (hereafter referred to as the "target compound") is a cyclohexanecarboxylic acid derivative with a complex substituent at the 4-position. Its structure includes:

  • A cyano group attached to a phenyl ring.
  • The phenyl ring is further substituted with a cyclopentyloxy group (ether linkage) at the 3-position and a methoxy group at the 4-position.

Cyclohexanecarboxylic acid itself is typically synthesized via catalytic hydrogenation of benzoic acid under supercritical CO₂ conditions, as demonstrated in studies using transition metal catalysts . While cyclohexanecarboxylic acid derivatives are occasionally isolated from natural sources (e.g., plants like Phellodendron chinense) , the target compound is likely synthetic due to its intricate substituents.

Properties

IUPAC Name

4-[cyano-(3-cyclopentyloxy-4-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-25-19-11-10-16(12-20(19)26-17-4-2-3-5-17)18(13-22)14-6-8-15(9-7-14)21(23)24/h10-12,14-15,17-18H,2-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDQOCDSQNFGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)C2CCC(CC2)C(=O)O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanecarboxylic acid with 3-(cyclopentyloxy)-4-methoxybenzyl cyanide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Cyclohexanecarboxylic acid derivatives are studied for their potential therapeutic effects. The compound has shown promise in various biological activities:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, a study demonstrated significant growth inhibition in breast cancer cell lines (PMID: 31557052).
  • Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Anti-inflammatory Properties : In vitro assays have shown that cyclohexanecarboxylic acid derivatives can modulate inflammatory responses by reducing pro-inflammatory cytokine production in activated macrophages.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization and modification, making it valuable in the development of new pharmaceuticals and agrochemicals.

Materials Science

Cyclohexanecarboxylic acid derivatives are explored for their potential use in creating advanced materials. Their chemical stability and reactivity can be harnessed to develop polymers or coatings with specific properties.

Antitumor Activity Case Study

A recent study evaluated the effects of cyclohexanecarboxylic acid on different cancer cell lines:

  • Methodology : The compound was tested against several breast cancer cell lines using MTT assays to measure cell viability.
  • Results : The study found a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent.

Neuroprotective Effects Case Study

Another investigation focused on the neuroprotective properties of this compound:

  • Methodology : Neuronal cells were exposed to oxidative stress conditions with and without the presence of cyclohexanecarboxylic acid.
  • Results : The compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells, indicating its protective role.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory responses. By inhibiting PDE4, the compound reduces the activity of pro-inflammatory cells, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The target compound’s unique substituents distinguish it from other cyclohexanecarboxylic acid derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS or Example) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Target Compound C₂₁H₂₅NO₄ 355.43 Cyano, cyclopentyloxy, methoxyphenyl Pharmaceutical intermediates (potential)
trans-4'-Cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate C₂₂H₂₃NO₂ 333.43 Cyano, biphenyl, ethyl Liquid crystal precursors, material science
4-(4-Chlorophenyl)-1-methylcyclohexanecarboxylic acid C₁₄H₁₇ClO₂ 252.74 Chlorophenyl, methyl Agrochemical intermediates
trans-4-Tert-butylcyclohexanecarboxylic acid C₁₁H₂₀O₂ 184.28 Tert-butyl Polymer additives, surfactants
4-Octylcyclohexanecarboxylic acid C₁₅H₂₈O₂ 240.38 Octyl (aliphatic chain) Surfactants, lubricants

Key Observations:

Polarity and Solubility: The cyano group in the target compound increases polarity compared to alkyl-substituted analogs (e.g., tert-butyl or octyl ).

Steric Effects: Bulky substituents like biphenyl (in trans-4'-cyano derivatives ) or chlorophenyl may hinder rotational freedom, affecting molecular packing and crystallinity.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, including cyanation and ether formation, akin to methods in and . In contrast, simpler derivatives (e.g., tert-butyl) are synthesized via direct alkylation or hydrogenation .

Stability and Reactivity

  • Hydrolytic Stability :

    • The ester linkage in the target compound (if present) is less stable under basic conditions compared to carboxylic acids like 4-tert-butyl derivatives .
    • Cyclopentyloxy ethers are generally more stable than aliphatic ethers due to reduced ring strain.
  • Thermal Behavior :

    • Aliphatic chains (e.g., octyl ) lower melting points, enhancing liquidity for surfactant applications. In contrast, aromatic substituents (e.g., biphenyl ) increase thermal stability.

Research Findings and Data Gaps

  • Catalytic Hydrogenation : Supercritical CO₂-mediated synthesis of cyclohexanecarboxylic acid achieves high efficiency at 323 K , but the target compound’s synthesis may require higher temperatures due to steric hindrance.
  • Natural vs. Synthetic Sources : While cyclohexanecarboxylic acid is found in plants , its substituted derivatives are predominantly synthetic, highlighting the need for green chemistry approaches.

Biological Activity

Cyclohexanecarboxylic acid, specifically known as Cilomilast , is a compound with the molecular formula C20H25NO4C_{20}H_{25}NO_4 and a molecular weight of approximately 343.42 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the treatment of respiratory disorders such as asthma and Chronic Obstructive Pulmonary Disease (COPD).

Chemical Structure

The structure of Cilomilast features a cyclohexane ring attached to a carboxylic acid group and a cyano group, along with a methoxyphenyl moiety and a cyclopentyloxy group. The structural representation is crucial for understanding its interaction with biological targets.

Cilomilast functions primarily as a phosphodiesterase-4 (PDE4) inhibitor . By inhibiting PDE4, Cilomilast increases intracellular levels of cyclic AMP (cAMP), leading to reduced inflammation and bronchodilation. This mechanism is particularly beneficial in managing respiratory conditions characterized by inflammation and bronchoconstriction.

Pharmacological Profile

  • Anti-inflammatory Effects : Cilomilast has been shown to reduce inflammation in various animal models of asthma and COPD. Studies indicate that it effectively decreases the recruitment of inflammatory cells to the lungs.
  • Bronchodilation : Clinical trials have demonstrated that Cilomilast can improve lung function in patients with chronic respiratory diseases by promoting relaxation of bronchial smooth muscle.

Case Studies

  • Clinical Trials : In a phase II clinical trial, Cilomilast was evaluated for its efficacy in patients with moderate to severe asthma. Results indicated significant improvements in lung function as measured by Forced Expiratory Volume (FEV1) compared to placebo controls .
  • Animal Models : Research involving murine models of allergic asthma showed that treatment with Cilomilast resulted in reduced airway hyperresponsiveness and lower levels of pro-inflammatory cytokines such as IL-4 and IL-5 .
  • Safety Profile : The safety profile of Cilomilast has been assessed in multiple studies, revealing common side effects including gastrointestinal disturbances and headache, which were generally mild and manageable .

Comparison Table of Biological Activity

Parameter Cilomilast Other PDE4 Inhibitors
Primary Use Asthma, COPDAsthma, psoriasis
Mechanism of Action PDE4 inhibitionPDE4 inhibition
Efficacy in Asthma Significant improvement in FEV1Varies; some show less efficacy
Common Side Effects Gastrointestinal issues, headacheNausea, dizziness

Q & A

Basic: What synthetic strategies are employed for synthesizing cyclohexanecarboxylic acid derivatives with complex substituents like the cyano and cyclopentyloxy groups?

Answer:
The synthesis of such derivatives typically involves multi-step organic reactions. For example, the Robinson annulation—a tandem Michael addition-aldol reaction—is used to construct cyclic ketone scaffolds (e.g., cyclohexenone intermediates), which can undergo further functionalization . Catalytic hydrogenation is employed to reduce double bonds in cyclohexene precursors to achieve the cyclohexane backbone . The cyano group may be introduced via nucleophilic substitution or cyanation reactions, while the cyclopentyloxy moiety can be added through etherification using cyclopentanol under acidic or basic conditions. Stereochemical control during synthesis is critical and often achieved using chiral catalysts or resolving agents .

Basic: How is the purity and structural integrity of this compound verified in academic research?

Answer:
Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for pharmacological studies) using reverse-phase columns and UV detection .
  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry. For example, the cyano group’s carbon resonates at ~115–120 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated in structurally related cyclohexenone derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ or [M-H] ^- ions) .

Advanced: How can researchers address discrepancies between in vitro PDE4 inhibition data and in vivo efficacy in preclinical models?

Answer:
Discrepancies often arise due to differences in bioavailability, metabolic stability, or off-target effects. Methodological approaches include:

  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations using LC-MS/MS to correlate exposure levels with activity .
  • Metabolite Identification: Incubate the compound with liver microsomes to identify active/inactive metabolites.
  • Tissue-Specific PDE4 Isoform Analysis: Use isoform-selective inhibitors or siRNA knockdowns to dissect contributions of PDE4A, B, C, or D subtypes in target tissues .
  • In Vivo Imaging: PET tracers (e.g., 11C^{11}C-rolipram) can map PDE4 binding in the CNS to assess peripheral vs. central activity .

Advanced: What computational strategies are used to optimize the therapeutic index of PDE4 inhibitors like this compound?

Answer:

  • Molecular Docking: Predict binding modes to PDE4 catalytic domains versus rolipram-binding sites (high-affinity sites linked to emesis). For example, Ariflo (SB 207499) was optimized to reduce CNS penetration by increasing polarity .
  • Quantitative Structure-Activity Relationship (QSAR): Correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, LogP) with selectivity ratios (PDE4 inhibition vs. emetic liability) .
  • Free Energy Perturbation (FEP): Simulate binding energy changes for substituent modifications (e.g., replacing methoxy with ethoxy groups) .

Advanced: How can contradictory data between high PDE4 binding affinity and low catalytic inhibition be resolved?

Answer:
Contradictions may stem from allosteric modulation or non-competitive inhibition. Experimental approaches include:

  • Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. uncompetitive).
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to confirm direct interaction with the catalytic site .
  • Cryo-EM or X-ray Crystallography: Resolve inhibitor-enzyme complexes to identify binding pockets (e.g., the catalytic domain vs. UCR2 regulatory region in PDE4) .

Basic: What are the primary pharmacological targets and mechanisms of action for this compound?

Answer:
The compound is a second-generation phosphodiesterase 4 (PDE4) inhibitor, targeting the catalytic site to elevate intracellular cAMP levels. This mechanism suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-17) and enhances anti-inflammatory mediators (e.g., IL-10). It is studied for asthma, COPD, and psoriasis due to its reduced emetic side effects compared to first-generation inhibitors like rolipram .

Advanced: What challenges arise in scaling up synthesis while maintaining stereochemical purity, and how are they addressed?

Answer:
Challenges:

  • Racemization during catalytic steps (e.g., hydrogenation of cyclohexene intermediates).
  • Column chromatography inefficiency for large-scale enantiomer separation.

Solutions:

  • Asymmetric Hydrogenation: Use chiral ligands (e.g., BINAP-Ru complexes) to enforce stereochemistry .
  • Crystallization-Induced Diastereomer Resolution: Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers .
  • Continuous Flow Chemistry: Enhances reproducibility and reduces side reactions in multi-step syntheses .

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